4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)-

Description

Introduction to 4(5H)-Thiazolone, 2-Amino-5-(1H-Indol-3-Ylmethyl)-

Chemical Classification and Nomenclature

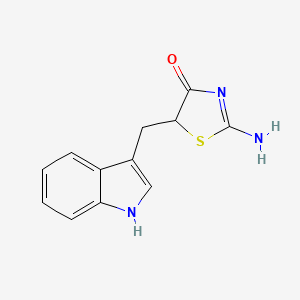

4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)-, is a bicyclic heterocyclic compound belonging to the thiazolone family, characterized by a five-membered ring containing sulfur (S), nitrogen (N), and a ketone group (C=O). The systematic IUPAC name reflects its substitution pattern: the thiazolone core (4(5H)-thiazolone) is substituted at position 2 with an amino group (-NH₂) and at position 5 with a 1H-indol-3-ylmethyl moiety.

Structural Components:

- Thiazolone Core : The base structure consists of a thiazole ring (a five-membered ring with S and N atoms at positions 1 and 3, respectively) fused with a ketone group at position 4.

- Indole Moiety : The indole group, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is attached via a methylene bridge (-CH₂-) at position 3 of the indole.

Thiazolones exist in three isomeric forms (2-, 4-, and 5-thiazolone), distinguished by the ketone’s position relative to the heteroatoms. The 4(5H)-thiazolone variant, as seen in this compound, places the ketone adjacent to the nitrogen atom, influencing its reactivity and stability.

Historical Context in Heterocyclic Chemistry

The study of heterocyclic compounds like thiazolones and indoles has been pivotal in organic chemistry since the 19th century. Indole derivatives were first isolated from indigo dye in 1866, while thiazolones gained attention in the mid-20th century for their pharmacological potential. The fusion of these two systems represents a modern advancement in hybrid heterocycle design, driven by the need for molecules with dual functional capabilities.

Key Milestones:

- 1967 : Establishment of the Royal Society of Chemistry’s Heterocyclic Group, which catalyzed research into novel heterocyclic architectures.

- 1980s–2000s : Development of efficient synthetic routes for thiazolone-indole hybrids, enabling exploration of their bioactivity.

- 2020s : Computational tools and green chemistry approaches refined the synthesis and functionalization of these compounds.

The compound’s synthesis typically involves cyclocondensation reactions between indole aldehydes and thiazolone precursors under acidic or basic conditions, as exemplified by the reaction of 3-formylindole derivatives with 2-aminothiazol-4(5H)-one.

Significance of Thiazolone-Indole Hybrid Architectures

Thiazolone-indole hybrids combine the electronic diversity of both rings, creating molecules with enhanced biological and chemical properties. The thiazolone ring contributes electrophilic reactivity (e.g., susceptibility to nucleophilic attack at the carbonyl group), while the indole moiety provides aromatic stability and opportunities for π-π stacking interactions in biological systems.

Advantages of Hybridization:

- Synergistic Bioactivity : The indole group’s role in natural products (e.g., serotonin, auxins) complements the thiazolone’s antimicrobial and anticancer properties.

- Tunable Reactivity : Substituents on the indole (e.g., methyl, phenyl groups) modulate electron density, affecting reaction pathways and binding affinities.

- Drug Design Potential : Hybrids exhibit improved pharmacokinetic profiles compared to standalone thiazolones or indoles, as demonstrated in studies targeting enzyme inhibition.

The compound’s amino group further enhances its utility by enabling hydrogen bonding with biological targets, such as DNA or protein active sites. Recent advances in crystallography and molecular docking have illuminated how these interactions drive its pharmacological effects, though detailed mechanistic studies remain an active area of research.

Structure

3D Structure

Properties

CAS No. |

61492-51-1 |

|---|---|

Molecular Formula |

C12H11N3OS |

Molecular Weight |

245.30 g/mol |

IUPAC Name |

2-amino-5-(1H-indol-3-ylmethyl)-1,3-thiazol-4-one |

InChI |

InChI=1S/C12H11N3OS/c13-12-15-11(16)10(17-12)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H2,13,15,16) |

InChI Key |

NSVOZCAFYSKQGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N=C(S3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)- typically involves the condensation of indole derivatives with thiazolone precursors. One common method involves the reaction of 2-aminoindole with thiazolone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or thiazolone ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazolone compounds exhibit notable antimicrobial properties. A study synthesized a series of 4-(indol-3-yl)thiazole derivatives and evaluated their antibacterial activity against various bacterial strains. The results indicated that certain modifications to the indole and thiazole rings enhanced antimicrobial potency significantly .

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 5a | E. coli | 32 µg/mL |

| 5b | S. aureus | 16 µg/mL |

| 5c | P. aeruginosa | 8 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis via the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence suggesting that thiazolone derivatives can exert neuroprotective effects. Research indicates that these compounds may mitigate oxidative stress and inflammation in neuronal cells, presenting a potential therapeutic avenue for neurodegenerative diseases .

Polymer Chemistry

4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)- has applications in polymer chemistry as a monomer for synthesizing novel polymers with improved mechanical properties and thermal stability. The incorporation of thiazole units into polymer backbones can enhance conductivity and thermal resistance, making them suitable for electronic applications .

Coatings and Adhesives

The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives. Its ability to form strong covalent bonds with substrates makes it ideal for high-performance applications in industries such as automotive and aerospace .

Antimicrobial Study

A comprehensive study was conducted on the antimicrobial efficacy of various thiazolone derivatives, including 4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)- against clinical isolates of pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Cancer Research

In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The findings suggest that further research into this compound could lead to the development of new anticancer therapies targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazolone ring may contribute to its overall bioactivity. The compound may inhibit or activate specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

Thiazolone Derivatives: Compounds like thiazolidinone and thiazolone derivatives have similar structural features and are studied for their bioactivity.

Uniqueness

4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)- is unique due to the combination of both indole and thiazolone moieties in a single molecule. This dual functionality may enhance its biological activity and make it a valuable compound for various applications.

Biological Activity

4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)- is a compound that combines a thiazolone core with an indole moiety, known for its potential in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)- is C12H11N3OS, with a molecular weight of 245.30 g/mol. The compound features a thiazolone ring structure that contributes to its biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

Anticancer Activity

Research indicates that derivatives of thiazolone compounds exhibit significant anticancer properties. For instance, several thiazolidinone derivatives have shown potent cytotoxic effects against various cancer cell lines. A study reported that certain thiazolidinone derivatives had IC50 values in the low micromolar range against colon (HCT-116) and lung (A549) cancer cell lines . Specifically, some compounds demonstrated IC50 values as low as 0.31 µM against HT-29 cells, indicating strong anticancer potential .

Table 1: Anticancer Activity of Thiazolone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 25e | HCT-116 | 8.91 | |

| Compound 25b | MCF-7 | 1.50 | |

| Compound 44 | HT-29 | 0.31 ± 0.022 |

Antibacterial Activity

Compounds containing thiazolone structures have been reported to possess antibacterial properties. A review highlighted that certain thiazolidinone derivatives were more effective than traditional antibiotics like ampicillin and streptomycin against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Potency of Thiazolone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 0.008 µg/mL | |

| Compound B | E. coli | 12 µM |

Antifungal Activity

Thiazolone derivatives have also demonstrated antifungal activity against various fungal pathogens. The structural features of these compounds contribute to their ability to disrupt fungal cell membranes or inhibit essential metabolic pathways within the fungi.

The biological activity of 4(5H)-Thiazolone, 2-amino-5-(1H-indol-3-ylmethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial survival.

- Receptor Modulation : The indole moiety enhances the interaction with cellular receptors, potentially leading to neuroprotective effects.

- Apoptosis Induction : Some derivatives trigger apoptosis in cancer cells via caspase-dependent pathways .

Case Studies

A notable case study involved the synthesis and evaluation of several new thiazolidinone derivatives that exhibited significant anticancer activity against MCF-7 breast cancer cells. The most effective compound showed an IC50 value significantly lower than doxorubicin, a common chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing 4(5H)-Thiazolone derivatives, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between 2-aminothiazol-4(5H)-one derivatives and aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid). A common protocol involves refluxing equimolar amounts of the thiazolone precursor and aldehyde in acetic acid with sodium acetate as a catalyst for 3–5 hours . Key parameters for optimization include:

- Catalyst loading : Sodium acetate (1.0–2.0 equiv) enhances reaction efficiency.

- Solvent choice : Acetic acid is preferred for its dual role as solvent and proton donor.

- Temperature : Reflux conditions (~110–120°C) promote cyclization and imine formation.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Chromatography : Use silica gel column chromatography with gradients of n-hexane/ethyl ether (9:1) to separate impurities .

- Spectroscopy :

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., Z-configuration confirmed in analogs via dihedral angles of ~53°) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Discrepancies in NMR signals (e.g., unexpected multiplicity or coupling constants) often arise from dynamic exchange processes or rotameric equilibria . For example:

- Cis/trans isomerism : In dihydrothiazole derivatives, splitting of SCH and NCH protons (δ 5.2–5.6 ppm) indicates a mixture of cis/trans isomers .

- Resolution strategy : Variable-temperature NMR or NOESY experiments can differentiate between rotamers .

Q. What methodologies are recommended for studying the compound’s biological activity, such as antitumor potential?

- In vitro assays :

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., lung A549, breast MCF-7) with IC₅₀ calculations .

- Tubulin inhibition : Monitor microtubule disruption via immunofluorescence or colchicine-binding assays .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy groups on the indole ring) to assess impacts on potency .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 60-second irradiation cycles) while maintaining >90% yield in analogs .

- Solvent-free conditions : Test ionic liquids or ball-milling for greener protocols.

- Precursor pre-activation : Use in situ-generated aldehydes (e.g., from Vilsmeier-Haack formylation) to enhance reactivity .

Methodological Challenges and Contradictions

Q. Why do some synthetic routes yield mixtures of cis/trans isomers, and how can selectivity be controlled?

The Lewis acid-mediated cyclization (e.g., BF₃·OEt₂) of thiazolones in methanol often produces cis/trans dihydrothiazoles (e.g., 1:2.1 ratio) due to competing π-face attack pathways . To enhance selectivity:

- Steric effects : Bulkier substituents on the aldehyde favor trans isomers.

- Temperature : Lower temperatures (<0°C) may stabilize kinetic products.

Q. How can discrepancies in biological activity data across studies be addressed?

Variability in IC₅₀ values may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.